molecular formula C18H22FN3O B5312056 1-[(3-fluoro-2-pyridinyl)methyl]-4-(4-methoxyphenyl)-2-methylpiperazine

1-[(3-fluoro-2-pyridinyl)methyl]-4-(4-methoxyphenyl)-2-methylpiperazine

Cat. No. B5312056
M. Wt: 315.4 g/mol
InChI Key: YYJDSSGMVBKGDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3-fluoro-2-pyridinyl)methyl]-4-(4-methoxyphenyl)-2-methylpiperazine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is also known as FMP or FMP-2 and belongs to the class of piperazine derivatives.

Mechanism of Action

The exact mechanism of action of 1-[(3-fluoro-2-pyridinyl)methyl]-4-(4-methoxyphenyl)-2-methylpiperazine is not fully understood. However, studies have shown that it works by inhibiting the reuptake of serotonin and norepinephrine in the brain. This leads to an increase in the levels of these neurotransmitters, which in turn regulates mood and emotions.
Biochemical and Physiological Effects
1-[(3-fluoro-2-pyridinyl)methyl]-4-(4-methoxyphenyl)-2-methylpiperazine has been shown to have several biochemical and physiological effects. It increases the levels of serotonin and norepinephrine in the brain, which regulates mood and emotions. It also reduces the sensitivity of the nervous system to pain, making it a potential candidate for the treatment of chronic pain conditions.

Advantages and Limitations for Lab Experiments

The advantages of using 1-[(3-fluoro-2-pyridinyl)methyl]-4-(4-methoxyphenyl)-2-methylpiperazine in lab experiments are that it is a potent and selective inhibitor of serotonin and norepinephrine reuptake. It has also shown potential therapeutic properties in the treatment of depression and neuropathic pain. However, the limitations of using FMP-2 in lab experiments are that its exact mechanism of action is not fully understood, and more research is needed to fully understand its potential therapeutic properties.

Future Directions

There are several future directions for the research on 1-[(3-fluoro-2-pyridinyl)methyl]-4-(4-methoxyphenyl)-2-methylpiperazine. One direction is to further investigate its potential as an antidepressant and neuropathic pain treatment. Another direction is to study its potential as a treatment for other psychiatric disorders such as anxiety and post-traumatic stress disorder. Additionally, more research is needed to fully understand its mechanism of action and to develop more potent and selective inhibitors of serotonin and norepinephrine reuptake.

Synthesis Methods

The synthesis of 1-[(3-fluoro-2-pyridinyl)methyl]-4-(4-methoxyphenyl)-2-methylpiperazine involves the reaction of 3-fluoro-2-pyridinemethanol with 4-methoxyphenylacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The intermediate thus obtained is then further reacted with 2-methylpiperazine in the presence of a base such as triethylamine to yield the final product.

Scientific Research Applications

1-[(3-fluoro-2-pyridinyl)methyl]-4-(4-methoxyphenyl)-2-methylpiperazine has shown potential therapeutic properties in various scientific research applications. One of the most promising areas of research is its use as an antidepressant. Studies have shown that FMP-2 can increase the levels of serotonin and norepinephrine in the brain, which are neurotransmitters that regulate mood and emotions. This makes it a potential candidate for the treatment of depression.
Another area of research where FMP-2 has shown potential is in the treatment of neuropathic pain. Studies have shown that FMP-2 can reduce the sensitivity of the nervous system to pain, making it a potential candidate for the treatment of chronic pain conditions such as neuropathic pain.

properties

IUPAC Name

1-[(3-fluoropyridin-2-yl)methyl]-4-(4-methoxyphenyl)-2-methylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN3O/c1-14-12-22(15-5-7-16(23-2)8-6-15)11-10-21(14)13-18-17(19)4-3-9-20-18/h3-9,14H,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYJDSSGMVBKGDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1CC2=C(C=CC=N2)F)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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